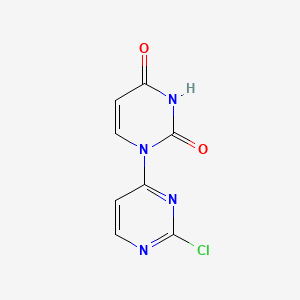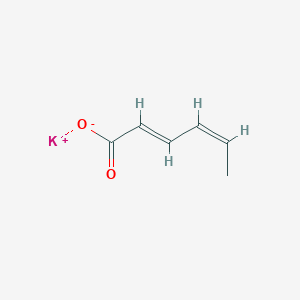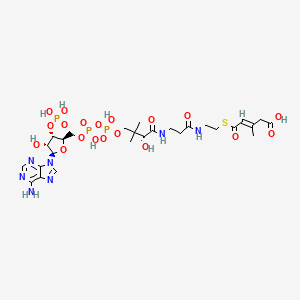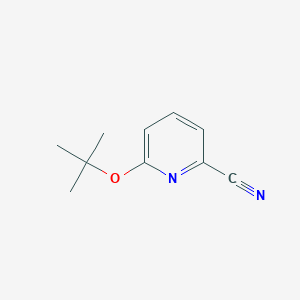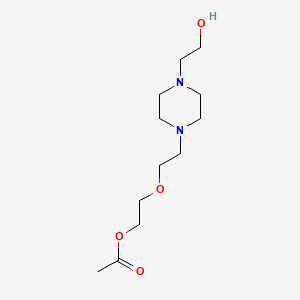
2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with hydroxyethyl and ethoxyethyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate typically involves the reaction of 2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethanol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired acetate ester. The reaction can be represented as follows:
[ \text{2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethanol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological systems and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethanol: A precursor in the synthesis of the acetate derivative.
1-(2-Hydroxyethyl)piperazine: A related compound with similar structural features.
2-[4-(2-Hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid: Another piperazine derivative with different functional groups.
Uniqueness
2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C12H24N2O4 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
2-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]ethyl acetate |
InChI |
InChI=1S/C12H24N2O4/c1-12(16)18-11-10-17-9-7-14-4-2-13(3-5-14)6-8-15/h15H,2-11H2,1H3 |
InChI Key |
VAMHECDSQXLTJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOCCN1CCN(CC1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
![3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13853371.png)
![1,2,8-Trihydroxybenzo[7]annulen-9-one](/img/structure/B13853372.png)
![4-[4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13853379.png)
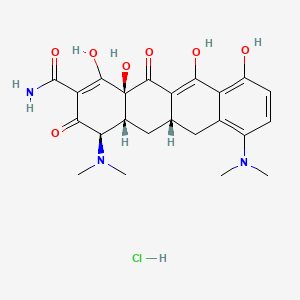
![N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13853388.png)


